molecular formula C17H13N3O2S3 B2370116 N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide CAS No. 896679-36-0

N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide

Cat. No. B2370116
M. Wt: 387.49
InChI Key: WZNVRQOYBMQWKT-UHFFFAOYSA-N
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Description

“N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide” is a type of N-heterocyclic compound. It is a derivative of thiazolo[5,4-b]pyridine . These compounds have been shown to have potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .


Synthesis Analysis

The synthesis of these compounds involves a series of steps starting from commercially available substances. The process yields a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .


Molecular Structure Analysis

The molecular structure of this compound is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

These compounds have been tested for their PI3K enzymatic assay. The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .

Scientific Research Applications

Phosphoinositide 3-Kinase Inhibition

N-heterocyclic compounds, including those similar to N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide, have shown potential as potent inhibitors of phosphoinositide 3-kinase (PI3K). A study by Xia et al. (2020) indicated that these compounds, particularly with sulfonamide functionality, demonstrated significant inhibitory activity on PI3K, with nanomolar IC50 values. This suggests potential applications in targeting diseases where PI3K is a key factor, such as certain cancers (Xia et al., 2020).

Antibacterial and Antiproliferative Properties

A study by Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridines, exhibiting antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. This indicates the potential of thiazolo[5,4-b]pyridine derivatives as antibacterial agents. Additionally, certain compounds showed a 50% inhibition of proliferation of the breast carcinoma cell line MCF7, highlighting their potential in cancer treatment (Poręba et al., 2015).

Anticancer and Radiosensitizing Evaluation

Research by Ghorab et al. (2015) on novel series of sulfonamide derivatives, incorporating structures similar to N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide, revealed in-vitro anticancer activity against the human tumor liver cell line HEPG-2. Some compounds exhibited higher activity than the standard drug doxorubicin, suggesting their potential as anticancer agents (Ghorab et al., 2015).

Anticonvulsant Activity

A study by Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, demonstrating significant anticonvulsive effects. One of the compounds offered 100% protection against picrotoxin-induced convulsion, indicating the potential of these derivatives in treating convulsive disorders (Farag et al., 2012).

Carbonic Anhydrase Inhibitory Action

Research by Carta et al. (2017) on sulfonamide derivatives, similar in structure to N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide, showed that they are potent inhibitors of human carbonic anhydrase isoforms. This suggests potential applications in treating diseases like cancer, obesity, and epilepsy, where carbonic anhydrases play a role (Carta et al., 2017).

properties

IUPAC Name

N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S3/c1-11-10-12(16-19-14-4-2-8-18-17(14)24-16)6-7-13(11)20-25(21,22)15-5-3-9-23-15/h2-10,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNVRQOYBMQWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide

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